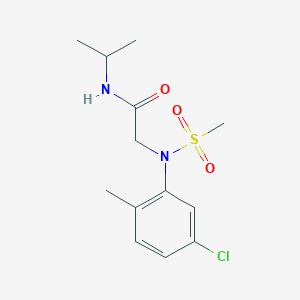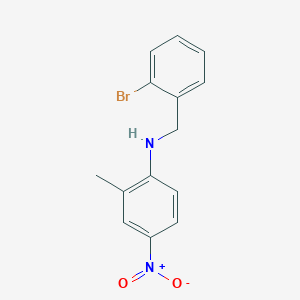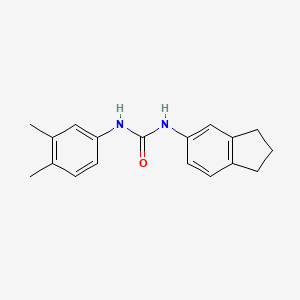![molecular formula C18H18F2N2O5S B5139119 N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as DFB, is a small molecule inhibitor that has shown potential in scientific research applications. DFB has been found to inhibit the activity of several enzymes, including carbonic anhydrase and metalloproteinases, which play important roles in various physiological processes.
Mechanism of Action
DFB inhibits the activity of carbonic anhydrase and metalloproteinases by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. The inhibition of metalloproteinases leads to a decrease in the breakdown of extracellular matrix proteins, which play important roles in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects
DFB has been found to have several biochemical and physiological effects. Inhibition of carbonic anhydrase by DFB leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the extracellular fluid. Inhibition of metalloproteinases by DFB leads to a decrease in the breakdown of extracellular matrix proteins, which can lead to a decrease in tissue remodeling and angiogenesis.
Advantages and Limitations for Lab Experiments
DFB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be a potent inhibitor of carbonic anhydrase and metalloproteinases, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, DFB also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of DFB. One possible direction is the development of more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Another direction is the investigation of the role of DFB in the regulation of other physiological processes, such as inflammation and immune function. Finally, the development of DFB-based drugs for the treatment of cancer and other diseases is an important area of future research.
Synthesis Methods
DFB can be synthesized using a multi-step process that involves the reaction of difluoromethyl ether with 2-nitrophenol to form 2-(difluoromethoxy)phenol. This intermediate is then reacted with 3-(morpholin-4-ylsulfonyl)benzoyl chloride to form DFB. The synthesis method has been optimized to produce high yields of pure DFB.
Scientific Research Applications
DFB has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a key role in regulating acid-base balance in the body. DFB has also been found to inhibit the activity of metalloproteinases, which are enzymes that play important roles in tissue remodeling and angiogenesis. These properties make DFB a promising compound for the development of drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c19-18(20)27-16-7-2-1-6-15(16)21-17(23)13-4-3-5-14(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12,18H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLNIGRDSBFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)

![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)